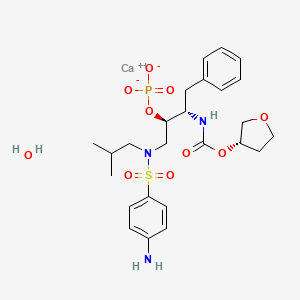

Fosamprenavir calcium hydrate

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C25H36CaN3O10PS |

|---|---|

Molecular Weight |

641.7 g/mol |

IUPAC Name |

calcium;[(2R,3S)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-[[(3S)-oxolan-3-yl]oxycarbonylamino]-4-phenylbutan-2-yl] phosphate;hydrate |

InChI |

InChI=1S/C25H36N3O9PS.Ca.H2O/c1-18(2)15-28(39(33,34)22-10-8-20(26)9-11-22)16-24(37-38(30,31)32)23(14-19-6-4-3-5-7-19)27-25(29)36-21-12-13-35-17-21;;/h3-11,18,21,23-24H,12-17,26H2,1-2H3,(H,27,29)(H2,30,31,32);;1H2/q;+2;/p-2/t21-,23-,24+;;/m0../s1 |

InChI Key |

QHFWDZHAYXYUOZ-KMIZVRHLSA-L |

Isomeric SMILES |

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CCOC2)OP(=O)([O-])[O-])S(=O)(=O)C3=CC=C(C=C3)N.O.[Ca+2] |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)([O-])[O-])S(=O)(=O)C3=CC=C(C=C3)N.O.[Ca+2] |

Origin of Product |

United States |

Molecular Mechanism of Action and Hiv Protease Interaction Dynamics

Biochemical Basis of HIV Protease Inhibition by Amprenavir (B1666020)

The inhibitory activity of amprenavir against HIV protease is rooted in its ability to bind with high affinity to the enzyme's active site. researchgate.netnih.gov This interaction is characterized by specific kinetic parameters and structural features that have been the subject of extensive research.

Amprenavir exhibits potent inhibition of HIV-1 protease, with reported inhibition constants (Kᵢ) in the nanomolar range. One study reported a Kᵢ value of 0.6 nM for amprenavir against wild-type HIV-1 protease. nih.govmedchemexpress.com Kinetic analyses have characterized the inhibition as a mixed-type competitive-uncompetitive mechanism. nih.gov This suggests that amprenavir can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

The development of drug resistance, a significant challenge in HIV therapy, is often associated with mutations in the protease enzyme. These mutations can alter the binding affinity of inhibitors. For instance, the I50V mutation has been shown to reduce the binding affinity of amprenavir by a factor of 147, while the V82F/I84V double mutation reduces it by a factor of 104. nih.gov Another study reported that the V32I mutation led to a 10-fold reduced inhibition by amprenavir compared to the wild-type protease. rcsb.org

| Protease Variant | Kᵢ (nM) | Fold Change vs. Wild-Type | Reference |

|---|---|---|---|

| Wild-Type | 0.6 | - | nih.govmedchemexpress.com |

| I50V | ~88.2 | ~147 | nih.gov |

| V82F/I84V | ~62.4 | ~104 | nih.gov |

| V32I | ~6.0 | ~10 | rcsb.org |

Crystal structures of amprenavir in complex with HIV-1 protease have provided detailed insights into the binding interactions. nih.govrcsb.org The HIV-1 protease is a homodimeric enzyme, with each monomer contributing to the formation of the active site. asm.org This active site is located at the dimer interface and contains a conserved catalytic triad (B1167595) of residues: Asp25, Thr26, and Gly27. nih.govresearchgate.net

Amprenavir binds in the active site cavity, interacting with key residues. nih.govresearchgate.net The hydroxyl group of amprenavir's hydroxyethylamine core, which mimics the transition state of the natural substrate, forms crucial hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25') of the protease. nih.govresearchgate.net A conserved water molecule, often referred to as the "flap water," mediates hydrogen bonds between the inhibitor and the flexible flap regions of the protease, specifically with the amide nitrogens of Ile50 and Ile50'. nih.gov The sulfonamide group of amprenavir also participates in these interactions. nih.gov

Enzyme Kinetics and Inhibition Constants (Ki) Research

Computational and Biophysical Studies of Fosamprenavir (B192916) and Amprenavir Interaction

Computational and biophysical methods have been instrumental in elucidating the dynamic and energetic aspects of the interaction between amprenavir (and by extension, its prodrug fosamprenavir) and HIV protease.

Molecular docking and molecular dynamics (MD) simulations have been employed to model the binding of fosamprenavir and amprenavir to HIV protease. news-medical.netacs.orgplos.org These studies have helped to predict binding affinities and identify key interactions. For example, molecular docking studies have been used to screen for potential inhibitors and understand the structural basis of their activity. news-medical.netnih.gov MD simulations provide a dynamic view of the protein-ligand complex, revealing the flexibility of the enzyme and the stability of the inhibitor binding over time. acs.orgtandfonline.com Such simulations have been used to investigate the mechanisms of drug resistance, showing how mutations can alter the conformational dynamics of the protease and affect inhibitor binding. acs.org

Isothermal titration calorimetry (ITC) has been a key technique for characterizing the thermodynamics of amprenavir binding to HIV protease. nih.govasm.org These studies have revealed that the binding of amprenavir to wild-type HIV-1 protease is driven by both favorable enthalpic and entropic contributions. nih.gov For the wild-type enzyme, the binding affinity (Kₐ) was determined to be 5.0 x 10⁹ M⁻¹, corresponding to a Gibbs free energy of binding (ΔG) of -13.2 kcal/mol. nih.gov The binding enthalpy (ΔH) was -6.9 kcal/mol, and the entropic contribution (-TΔS) was -6.3 kcal/mol. nih.gov

Mutations associated with drug resistance can significantly alter these thermodynamic parameters. For the I50V mutant, the binding affinity of amprenavir is reduced, primarily due to a less favorable enthalpy of binding. nih.gov In some cases of drug resistance, entropy-enthalpy compensation is observed, where a loss in one thermodynamic parameter is partially offset by a gain in the other. asm.orgrcsb.org

| Protease Variant | Binding Affinity (Kₐ) (M⁻¹) | Gibbs Free Energy (ΔG) (kcal/mol) | Binding Enthalpy (ΔH) (kcal/mol) | Entropic Contribution (-TΔS) (kcal/mol) | Reference |

|---|---|---|---|---|---|

| Wild-Type | 5.0 x 10⁹ | -13.2 | -6.9 | -6.3 | nih.gov |

| I50V | 3.4 x 10⁷ | -10.3 | -4.2 | -6.1 | nih.gov |

Molecular Docking and Dynamics Simulations

Specific Amino Acid Residue Interactions and Binding Site Analysis

The interaction of amprenavir with the HIV protease binding site involves a network of hydrogen bonds and hydrophobic interactions with specific amino acid residues. nih.govnih.gov As mentioned, the catalytic aspartates Asp25 and Asp25' are critical for binding the hydroxyl group of the inhibitor. nih.govresearchgate.net

Other key residues involved in the interaction include:

Flap Residues: Ile50 and Ile50' in the flexible flap regions interact with the inhibitor, often mediated by a water molecule. nih.gov

Active Site Residues: Residues such as Asp29, Asp30, and Gly27 contribute to the hydrogen bonding network with the inhibitor. nih.govtandfonline.compopcouncil.org

Hydrophobic Interactions: The aniline (B41778) group of amprenavir engages in hydrophobic interactions within the binding pocket. nih.gov Computational studies have indicated that residues like M46, I50, I84, and L90 have favorable van der Waals interactions with amprenavir. pnas.org

Mechanisms of Viral Resistance and Protease Mutagenesis Research

Identification and Characterization of Resistance-Associated Mutations in HIV Protease

The development of resistance to amprenavir (B1666020) is associated with the selection of specific mutations within the HIV-1 protease gene. nih.gov Clinical and in vitro studies have identified several key mutations that contribute to reduced susceptibility to the drug.

Primary mutations are those that directly impact the binding of the inhibitor and are the first to be selected under drug pressure. For amprenavir, the I50V (isoleucine to valine at position 50) substitution is considered a hallmark of resistance. nih.goveuropa.eu This mutation alone can cause a two- to three-fold decrease in susceptibility to amprenavir. nih.gov

Other primary mutations associated with amprenavir resistance, though observed less frequently, include V32I , I47V , I54L/M , and I84V . nih.govnih.gov These mutations often appear in distinct patterns. For instance, the V32I mutation is often seen in combination with I47V. nih.gov The I84V mutation, while less common, can also confer significant resistance. nih.gov

Accessory mutations, on the other hand, often emerge after primary mutations and can compensate for any loss of viral fitness caused by the primary mutations or further enhance resistance. A common accessory mutation seen with amprenavir resistance is M46I/L . nih.gov The presence of M46I/L and I47V in conjunction with I50V can lead to a more than 10-fold reduction in amprenavir susceptibility. nih.gov

In treatment-experienced patients, the landscape of mutations can be more complex. Studies have identified a broader set of mutations associated with a reduced virological response to fosamprenavir (B192916)/ritonavir (B1064) regimens. These include L10F/I/V, L33F, M36I, I54L/M/V/A/T/S, I62V, V82A/F/C/G, and L90M. nih.govoup.com Interestingly, some mutations, like N88S, have been associated with increased sensitivity to amprenavir. nih.gov

The following table summarizes key resistance-associated mutations for amprenavir:

| Mutation Category | Mutations |

| Primary | I50V, V32I, I47V, I54L/M, I84V |

| Accessory | M46I/L |

| Other (in treatment-experienced patients) | L10F/I/V, L33F, M36I, I54L/M/V/A/T/S, I62V, V82A/F/C/G, L90M |

In Vitro Selection of Resistance and Cross-Resistance Profiles

In vitro passage experiments, where HIV-1 is cultured in the presence of increasing concentrations of a drug, are instrumental in identifying the genetic pathways to resistance. For amprenavir, these studies have consistently selected for the I50V mutation as a key marker of resistance. nih.goveuropa.eu Further passaging can lead to the emergence of additional mutations, such as M46I/L and I47V, resulting in higher levels of resistance. nih.gov

These in vitro experiments have also revealed four distinct genotypic pathways for the development of amprenavir resistance, characterized by the presence of either I50V, I54L/M, I84V, or the combination of V32I and I47V. nih.gov

An important aspect of resistance is the potential for cross-resistance, where mutations selected by one drug also confer resistance to other drugs in the same class. The resistance profile of amprenavir is somewhat distinct from other protease inhibitors. nih.goveuropa.eu Genotypes selected by amprenavir, such as those containing I50V, often show little to no cross-resistance to other protease inhibitors like indinavir, nelfinavir, and saquinavir (B1662171). nih.goveuropa.eu In some cases, amprenavir-selected variants have even shown increased sensitivity to other protease inhibitors. nih.gov

However, cross-resistance can occur. The I84V mutation, in particular, when present with mutations at L10, is associated with cross-resistance to amprenavir following treatment with other protease inhibitors. europa.eu Conversely, viruses resistant to other protease inhibitors often remain susceptible to amprenavir. nih.gov

The relationship between amprenavir and atazanavir (B138) is particularly interesting, as resistance pathways for both drugs converge at position 50. In vitro studies have shown that applying atazanavir pressure to an amprenavir-resistant virus with the I50V mutation can lead to the reversion of this mutation and the subsequent selection of I50L, which is associated with atazanavir resistance but can lead to reduced resistance to amprenavir. irsicaixa.es

Structural Basis of Resistance and Rational Design Strategies to Overcome It

Understanding the three-dimensional structure of the HIV-1 protease in complex with amprenavir and its resistant mutants is crucial for elucidating the molecular basis of resistance and for designing new, more resilient inhibitors.

Crystal structures of amprenavir bound to wild-type and mutant proteases have revealed the precise atomic interactions that are disrupted by resistance mutations. nih.govrcsb.org For example, the I50V mutation, by replacing a larger isoleucine with a smaller valine, creates a void and eliminates crucial hydrophobic interactions between the protease flap and the inhibitor. nih.govrcsb.org Similarly, the I84V mutation also leads to a loss of hydrophobic contacts with the drug. nih.govrcsb.org

This structural knowledge forms the basis for rational drug design strategies aimed at developing next-generation protease inhibitors that are less susceptible to resistance. One key concept that has emerged is the "substrate envelope" hypothesis. This hypothesis suggests that inhibitors that fit snugly within the consensus volume occupied by the various natural substrates of the protease will be more robust against resistance. This is because any mutation that would significantly alter this space to prevent inhibitor binding would also likely compromise the protease's ability to bind and cleave its natural substrates, thus being detrimental to the virus.

Darunavir (B192927), a later-generation protease inhibitor, was designed based on these principles. It is a nonpeptidic analog of amprenavir but features a bis-tetrahydrofuran (bis-THF) moiety instead of a single THF group. wikipedia.org This structural modification allows it to form more extensive interactions with the protease backbone, making it less dependent on interactions with specific side chains that are prone to mutation. wikipedia.org This design strategy has resulted in an inhibitor that is highly potent against many single and double resistance mutations. nih.gov

Another strategy involves designing inhibitors that can form strong interactions with the protease backbone, as these are less likely to be altered by mutations than the side chains. The design of lopinavir, for instance, aimed to reduce interactions with Val82, a common site for resistance mutations. annualreviews.org

Efforts are also being made to design inhibitors that target other aspects of the viral life cycle, such as the Gag polyprotein, to be used in combination with protease inhibitors. mdpi.com By understanding the synergistic relationship between mutations in the protease and its Gag substrate, it may be possible to develop novel therapeutic strategies that are more difficult for the virus to overcome. mdpi.com

Comparative Research and Broader Implications for Protease Inhibitor Drug Discovery

Comparison of Fosamprenavir (B192916) Activation Mechanisms with Other Prodrugs

Fosamprenavir is a prodrug of amprenavir (B1666020), meaning it is an inactive compound that is converted into an active drug within the body. wikipedia.org This strategy is employed to overcome specific pharmaceutical challenges. The activation of fosamprenavir relies on a distinct biochemical pathway compared to other notable prodrugs in antiviral and other therapies.

Fosamprenavir calcium is the calcium phosphate (B84403) ester of amprenavir. scielo.br Its design as a phosphate ester was a deliberate strategy to increase the low water solubility of the parent drug, amprenavir. scielo.brnih.govnih.gov Following oral administration, fosamprenavir is rapidly and almost completely hydrolyzed by cellular phosphatases, such as alkaline phosphatase, located in the intestinal epithelium during the absorption process. nih.govdrugbank.comdrugs.comnih.gov This enzymatic cleavage removes the phosphate group, releasing the active HIV protease inhibitor, amprenavir, and inorganic phosphate. scielo.brdrugbank.comdrugs.com This conversion is highly efficient, with about 99% of fosamprenavir being converted to amprenavir at or near the intestinal lining. nih.gov

The activation mechanism of fosamprenavir can be contrasted with other prodrug strategies:

Lipophilicity Enhancement: Tenofovir disoproxil fumarate (B1241708) (TDF), another critical antiretroviral prodrug, was designed to increase the lipophilicity (lipid-solubility) of its parent compound, tenofovir. This approach enhances its ability to permeate intestinal cell membranes, thereby improving absorption. nih.gov This stands in contrast to fosamprenavir's design, which aimed to improve water solubility. nih.gov

Active Transport-Mediated Uptake: Valacyclovir, the L-valine ester prodrug of acyclovir (B1169), was engineered to be recognized and absorbed by peptide transporters in the intestine. This strategy significantly increases the bioavailability of acyclovir compared to its direct administration. scielo.br

Multi-Step and Organ-Specific Bioactivation: Some prodrugs undergo more complex activation pathways. For instance, the antineoplastic agent cyclophosphamide (B585) is inactive until it undergoes oxidative bioactivation by microsomal enzymes primarily in the liver. scielo.br Similarly, bambuterol (B1223079) is converted to its active form, terbutaline, through both hydrolysis and oxidation. scielo.br

Table 1: Comparison of Prodrug Activation Mechanisms

| Prodrug | Parent Drug | Primary Activation Goal | Activation Mechanism | Key Enzymes/Transporters |

|---|---|---|---|---|

| Fosamprenavir | Amprenavir | Increase water solubility | Hydrolysis of a phosphate ester | Cellular phosphatases (e.g., alkaline phosphatase) in the gut epithelium nih.govdrugbank.com |

| Tenofovir disoproxil fumarate | Tenofovir | Increase lipophilicity | Hydrolysis | Esterases nih.gov |

| Valacyclovir | Acyclovir | Increase absorption via active transport | Transport-mediated uptake followed by hydrolysis | Peptide transporters, esterases scielo.br |

| Cyclophosphamide | 4-hydroxycyclophosphamide / Aldophosphamide | Site-specific activation | Oxidative bioactivation | Liver microsomal enzymes (Cytochrome P450) scielo.br |

Mechanistic Differences in HIV Protease Inhibition Among Various Inhibitors

The active metabolite of fosamprenavir, amprenavir, belongs to the class of HIV protease inhibitors (PIs). drugbank.com All PIs share a fundamental mechanism of action: they are competitive inhibitors that bind to the active site of the HIV-1 protease. mdpi.com This enzyme is crucial for the HIV life cycle, as it cleaves large viral polyproteins (Gag and Gag-Pol) into smaller, functional proteins needed to assemble new, infectious virions. drugbank.comnih.gov By blocking this cleavage, PIs lead to the production of immature and non-infectious viral particles. drugbank.comnih.gov Despite this common goal, significant mechanistic and structural differences exist among various PIs, influencing their potency, resistance profiles, and clinical utility.

Amprenavir (from Fosamprenavir): As a peptidomimetic inhibitor, amprenavir mimics the structure of the natural peptide substrates of the HIV protease, allowing it to fit into the enzyme's active site. mdpi.com Its efficacy can be compromised by mutations in the protease gene that alter the shape of this binding site.

Darunavir (B192927): Although structurally similar to amprenavir, darunavir was designed to form more extensive hydrogen bonds with the backbone of the HIV protease active site, particularly with residues like Asp29. nih.govtandfonline.comdovepress.com This stronger binding makes darunavir a highly potent inhibitor and creates a higher genetic barrier to resistance, as more mutations are required to significantly disrupt its binding. nih.govtandfonline.com

Tipranavir (B1684565): Unlike most other PIs, tipranavir is a non-peptidic inhibitor. mdpi.com Its distinct chemical structure allows it to interact with the HIV protease in a different manner than peptide-based inhibitors. mdpi.com This unique characteristic enables tipranavir to maintain activity against many HIV strains that have developed resistance to other PIs. mdpi.com

Lopinavir: Lopinavir's clinical use is mechanistically tied to pharmacokinetic boosting. It is almost exclusively co-formulated with a low dose of ritonavir (B1064), another PI. drugbank.com Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme system, which is the primary route of metabolism for lopinavir. drugbank.comresearchgate.net By inhibiting this enzyme, ritonavir "boosts" the plasma concentrations and extends the half-life of lopinavir, thereby enhancing its antiviral activity. drugbank.com

Table 2: Mechanistic Comparison of Select HIV Protease Inhibitors

| Inhibitor | Structural Class | Key Mechanistic Feature | Implication |

|---|---|---|---|

| Amprenavir | Peptidomimetic | Competitive inhibition of the protease active site. drugbank.comnih.gov | Effective against wild-type virus, but susceptible to resistance mutations. |

| Darunavir | Peptidomimetic | Forms extensive hydrogen bonds with the protease backbone. nih.govtandfonline.com | High potency and a high barrier to resistance. nih.govtandfonline.com |

| Tipranavir | Non-peptidic | Structurally distinct from peptide-based inhibitors. mdpi.com | Retains activity against many PI-resistant HIV strains. mdpi.com |

| Lopinavir | Peptidomimetic | Relies on co-administration with ritonavir for pharmacokinetic boosting. drugbank.com | Improved antiviral activity due to increased plasma concentrations. drugbank.com |

Lessons Learned from Fosamprenavir Development for Future Antiretroviral Research

The development and clinical application of fosamprenavir have provided several important lessons that continue to shape strategies for creating new antiretroviral drugs.

The Power of the Prodrug Approach: The transformation of amprenavir into fosamprenavir is a prime example of successfully using a prodrug strategy to improve a drug's pharmaceutical properties. The poor water solubility of amprenavir resulted in a high pill burden, which is a significant barrier to patient adherence. By creating the highly water-soluble phosphate ester prodrug, fosamprenavir, the pill burden was substantially reduced, simplifying dosing schedules and improving convenience for patients. nih.govnih.gov This success underscored the value of prodrug design in overcoming formulation and adherence challenges.

The Importance of Pharmacokinetic Enhancement: Fosamprenavir is often administered with a low "booster" dose of ritonavir. nih.govresearchgate.net Ritonavir inhibits the CYP3A4 enzyme that metabolizes amprenavir, leading to higher and more sustained plasma concentrations of the active drug. nih.govresearchgate.net This boosting strategy not only allows for more convenient, often once-daily, dosing but can also help overcome low-level viral resistance. nih.govnih.gov The experience with boosted fosamprenavir reinforced the central role of pharmacokinetic enhancers in optimizing PI therapy, a concept that has been extended with the development of newer boosters like cobicistat. nih.gov

Understanding Complex Drug-Drug Interactions: The development of fosamprenavir also highlighted the critical need to anticipate and manage complex drug-drug interactions. Amprenavir is both a substrate and an inhibitor of the CYP3A4 metabolic pathway. researchgate.net When fosamprenavir was co-administered with the boosted PI lopinavir/ritonavir, an unfavorable pharmacokinetic interaction occurred, resulting in significantly lower-than-expected concentrations of both amprenavir and lopinavir. asm.orgmedscape.orgnatap.org This discovery emphasized that interactions between PIs can be intricate and not always predictable, necessitating careful study to ensure regimen efficacy.

Informing Future Resistance Strategies: Clinical trial data from treatment-naive patients provided valuable insights into fosamprenavir's resistance profile. In the SOLO study, patients who experienced treatment failure on a regimen of ritonavir-boosted fosamprenavir did not develop protease inhibitor resistance mutations. tandfonline.comresearchgate.net This suggested that using boosted fosamprenavir as a first-line therapy might not compromise the effectiveness of other PIs in future treatment regimens, an important strategic consideration in the long-term management of HIV. researchgate.net

Q & A

Q. What are the key pharmacological properties of fosamprenavir calcium hydrate, and how does its prodrug design enhance therapeutic utility?

this compound is a phosphate ester prodrug of amprenavir, a protease inhibitor used in HIV-1 treatment. Its prodrug design improves solubility (10-fold higher than amprenavir) and bioavailability, enabling reduced dosing frequency (e.g., 700 mg tablets twice daily) . The calcium salt formulation was selected for superior dissociation at low pH, enhancing dissolution and absorption. Pharmacokinetic studies confirm equivalent amprenavir exposure compared to the parent drug, with improved patient compliance and formulation stability .

Q. What are the established safety profiles and teratogenic risks of this compound in pregnancy?

Prospective data from the Antiretroviral Pregnancy Registry (APR) indicate limited human pregnancy exposure (146 live births), with 4 birth defects reported (2.7% rate, comparable to the U.S. background rate). Animal studies show no major developmental toxicity at exposures up to twice the human dose, though reduced offspring survival occurred in rats at high doses . Methodological limitations include reliance on the Metropolitan Atlanta Congenital Defects Program (MACDP) as a comparator, which excludes early gestational losses. Researchers should consider these constraints when designing longitudinal studies .

Q. What analytical methods are recommended for chemical characterization and purity validation of this compound?

High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are standard for purity assessment (>99%) and structural confirmation . The United States Pharmacopeia (USP) mandates specifications of 98.0–102.0% purity (anhydrous basis), validated using reference standards (e.g., USP Fosamprenavir Calcium RS). Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical for detecting solvates or hydrates .

Q. What are the primary occupational hazards associated with handling this compound in laboratory settings?

Safety data sheets classify fosamprenavir as a skin irritant (H315) and potential reproductive toxicant (H361). Handling requires PPE (gloves, goggles) and adherence to GHS protocols, including decontamination procedures for spills. Inhalation risks (H332) necessitate fume hood use .

Advanced Research Questions

Q. How can real-time monitoring of particle size distribution (PSD) during crystallization optimize this compound synthesis?

A partial least squares regression (PLSR) model, calibrated using chord length distribution (CLD) and laser light scattering data, enables real-time PSD tracking during crystallization. This method avoids complex optical modeling and validates process consistency (R² >0.95 between predicted and measured PSD) . Researchers should integrate in-situ probes (e.g., FBRM®) for dynamic control of crystal growth and polymorphism .

Q. What experimental strategies ensure polymorphic stability of this compound under varying storage conditions?

Form I (hydrate) stability is humidity-dependent, with water molecules critical to maintaining crystallinity. Accelerated stability studies (40°C, 75% RH) using powder X-ray diffraction (PXRD) and Fourier-transform infrared spectroscopy (FTIR) confirm no phase transitions over 6 months. Amorphous forms, while patent-described, lack stability data and are unsuitable for commercial use .

Q. How can pharmacovigilance databases and EHRs address contradictions in adverse drug reaction (ADR) reporting for this compound?

Post-marketing surveillance in Japan (2005–2014) identified diarrhea (10.4%) and hyperlipidemia (8.5%) as common ADRs. Discrepancies in hemophiliac bleeding risks (one case reported vs. theoretical risks) highlight the need for stratified EHR analyses. Linkage of Clinical Practice Research Datalink (CPRD) and insurance claims can improve signal detection in underrepresented populations .

Q. What methodologies resolve discrepancies in preclinical and clinical teratogenicity data for this compound?

While animal models (rats/rabbits) showed no major malformations, translational gaps arise from species-specific metabolic differences. Researchers should employ human placental barrier models and placental explant assays to assess fetal exposure. Cohort studies with matched MACDP data (adjusted for HIV comorbidity) are recommended to refine risk stratification .

Q. How does the biopharmaceutical classification system (BCS) influence formulation strategies for this compound?

As a BCS Class II drug (low solubility, high permeability), fosamprenavir benefits from solid dispersion techniques and co-crystallization to enhance dissolution. Patents describe Forms II–IV with improved solubility profiles, though Form I remains the commercial standard due to stability .

Q. What computational and experimental approaches validate polymorphic transitions during manufacturing?

Molecular dynamics simulations paired with DSC and SEM can predict phase transitions under stress conditions (e.g., compression during tablet formation). Validation via PXRD ensures batch-to-batch consistency, particularly for hydrate-to-anhydrate transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.